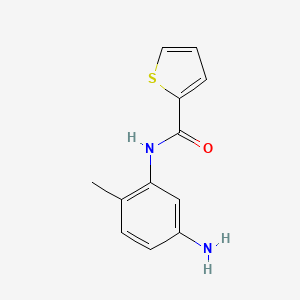

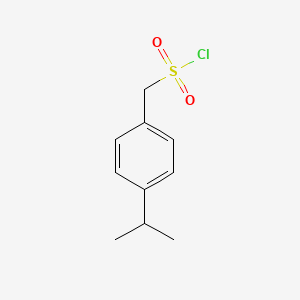

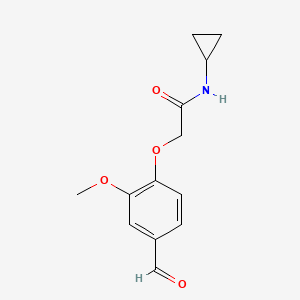

![molecular formula C9H14N2O3 B3167939 [1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 926213-17-4](/img/structure/B3167939.png)

[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid

Overview

Description

“[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid” is a type of imidazoline derivative . Imidazoline derivatives are a class of novel cationic surfactants that are gaining importance in the global detergent market due to their wide range of applications . They are extensively used mainly as fabric softeners and antistatic agents .

Synthesis Analysis

The synthesis of imidazoline derivatives involves the reaction of 1-(2-hydroxyethyl)-2-alkyl-2-imidazoline with sodium monochloroacetate . The reaction can be carried out at a temperature between 80-140 degrees Celsius, optionally in an alcohol solvent .Molecular Structure Analysis

Imidazoline is isomeric with pyrazole . Imidazolinium compounds belong to the class of heterocyclic compounds containing a five-membered ring compound having two nitrogen atoms in the ring .Chemical Reactions Analysis

Imidazoline derivatives are prepared through a series of fatty acid-DETA reactions carried out at various temperatures . The distillates from these reactions are collected for analysis .Physical And Chemical Properties Analysis

Imidazoline derivatives possess desirable properties such as storage stability, viscosity, and dispersibility . They also have fabric conditioning properties . These properties make them useful in laundry applications and various industrial applications .Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology .

Mode of Action

Similar compounds like indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

It’s important to note that the adme properties of a compound significantly impact its bioavailability .

Result of Action

Similar compounds like indole derivatives have been found to have diverse biological activities, indicating a wide range of potential molecular and cellular effects .

Action Environment

For instance, indole compounds mimic peptide structures and reversibly bind to enzymes, which can be influenced by environmental factors .

Advantages and Limitations for Lab Experiments

HEDMPA has several advantages for use in lab experiments. It is easily synthesized and has a low toxicity profile. It forms stable complexes with a variety of metal ions, making it useful in the synthesis of MOFs and coordination polymers. However, HEDMPA has some limitations, including its relatively low binding affinity for some metal ions and its limited solubility in water.

Future Directions

There are several future directions for the study of HEDMPA. One direction involves the synthesis of new metal complexes of HEDMPA and their investigation for potential applications in various fields of scientific research. Another direction involves the modification of HEDMPA to improve its binding affinity for specific metal ions. HEDMPA could also be investigated for its potential use as a diagnostic tool for cancer and Alzheimer's disease. Finally, the potential use of HEDMPA in the treatment of other diseases and disorders could be explored.

Scientific Research Applications

HEDMPA has been extensively studied for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. It has also been used as a chelating agent in the treatment of heavy metal poisoning. HEDMPA has been investigated for its potential use as a corrosion inhibitor and as a surfactant in the petroleum industry.

properties

IUPAC Name |

2-[1-(2-hydroxyethyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-8(5-9(13)14)7(2)11(10-6)3-4-12/h12H,3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNOHFQJUHIXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCO)C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

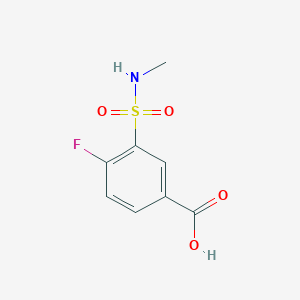

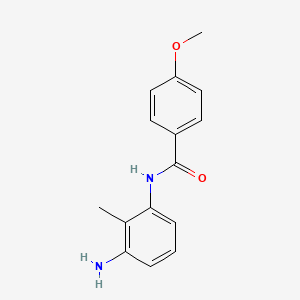

![2-[Isonicotinoyl(methyl)amino]acetic acid](/img/structure/B3167873.png)

![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3167881.png)

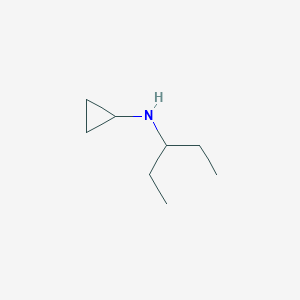

![N-[(3,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B3167893.png)

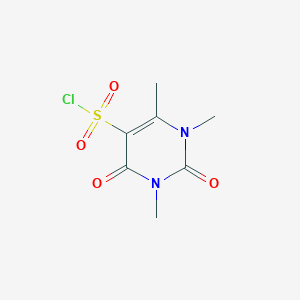

![2-[Methyl(3-pyridinylcarbonyl)amino]acetic acid](/img/structure/B3167950.png)